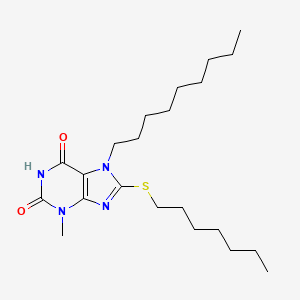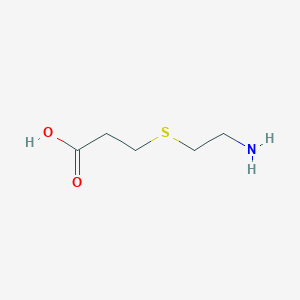
3-((2-Aminoethyl)thio)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-((2-Aminoethyl)thio)propanoic acid is an organic compound with the molecular formula C5H11NO2S. It is characterized by the presence of an amino group, a thioether linkage, and a carboxylic acid group. This compound is of significant interest in various fields of scientific research due to its unique chemical structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-((2-Aminoethyl)thio)propanoic acid typically involves the reaction of 3-chloropropanoic acid with 2-aminoethanethiol. The reaction proceeds under basic conditions, often using sodium hydroxide as a base. The general reaction scheme is as follows:
ClCH2CH2COOH+HSCH2CH2NH2→HSCH2CH2CH2COOH+HCl
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, where the thioether group is converted to a sulfoxide or sulfone. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: The compound can be reduced to yield the corresponding thiol derivative. Reducing agents such as lithium aluminum hydride are typically used.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming various derivatives depending on the electrophile used.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiol derivatives.
Substitution: N-alkyl or N-acyl derivatives.
Scientific Research Applications
Chemistry: 3-((2-Aminoethyl)thio)propanoic acid is used as a building block in organic synthesis. Its functional groups allow for the creation of complex molecules through various chemical reactions.
Biology: In biological research, this compound is studied for its potential role in biochemical pathways involving sulfur-containing amino acids. It may serve as a precursor or intermediate in the synthesis of biologically active molecules.
Medicine: The compound’s derivatives are explored for their therapeutic potential. For instance, modifications of the amino and thioether groups can lead to the development of novel drugs with specific biological activities.
Industry: In industrial applications, this compound is used in the synthesis of specialty chemicals, including those used in pharmaceuticals, agrochemicals, and materials science.
Mechanism of Action
The mechanism by which 3-((2-Aminoethyl)thio)propanoic acid exerts its effects depends on its specific application. In biochemical pathways, it may act as a substrate or inhibitor of enzymes involved in sulfur metabolism. The amino and thioether groups can interact with various molecular targets, influencing their activity and function.
Comparison with Similar Compounds
Cysteine: An amino acid with a thiol group, similar in structure but with a different functional group arrangement.
Methionine: Another sulfur-containing amino acid, differing in the position of the sulfur atom and the presence of a methyl group.
Uniqueness: 3-((2-Aminoethyl)thio)propanoic acid is unique due to its combination of an amino group, a thioether linkage, and a carboxylic acid group
Properties
IUPAC Name |
3-(2-aminoethylsulfanyl)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO2S/c6-2-4-9-3-1-5(7)8/h1-4,6H2,(H,7,8) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYHCDJLUIHDEDF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CSCCN)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![methyl 4-[(E)-{2-[(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetyl]hydrazinylidene}methyl]benzoate](/img/structure/B11999174.png)


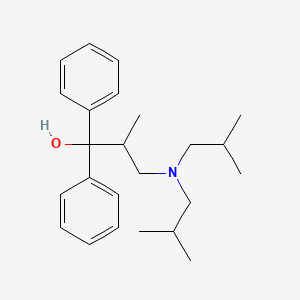
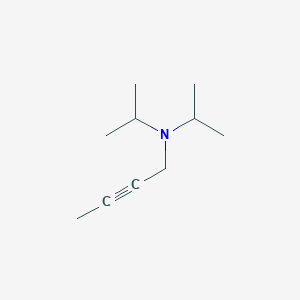

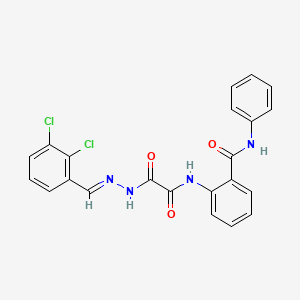

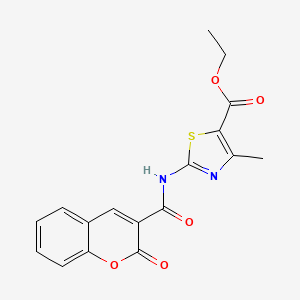
![Ethyl [(4-cyano-1-ethyl-5,6,7,8-tetrahydro-3-isoquinolinyl)thio]acetate](/img/structure/B11999223.png)



